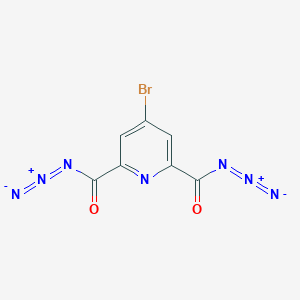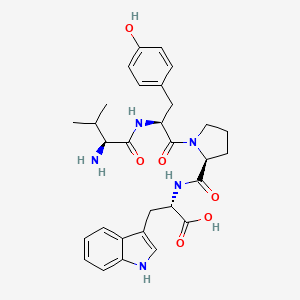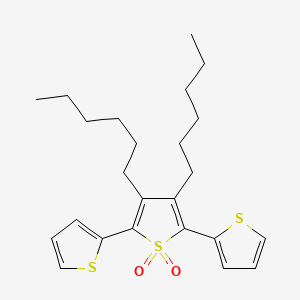
3,4-Dihexyl-2,5-di(thiophen-2-yl)-1H-1lambda~6~-thiophene-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Di(2-thienyl)-3,4-dihexylthiophene 1,1-dioxide is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing five-membered aromatic rings that are known for their high resonance energy, electrophilic reactivity, and π-electron density.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Di(2-thienyl)-3,4-dihexylthiophene 1,1-dioxide typically involves the oxidation of the corresponding thiophene derivative. One common method is the oxidation of 2,5-Di(2-thienyl)-3,4-dihexylthiophene using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA). The reaction is carried out under controlled conditions to ensure the formation of the 1,1-dioxide .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2,5-Di(2-thienyl)-3,4-dihexylthiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced to the corresponding thiophene or partially reduced intermediates.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include higher oxidation state derivatives, reduced thiophenes, and substituted thiophene derivatives .
Scientific Research Applications
2,5-Di(2-thienyl)-3,4-dihexylthiophene 1,1-dioxide has several scientific research applications:
Organic Electronics: It is used in the development of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells due to its excellent charge mobility and π-conjugation.
Materials Science: The compound is utilized in the synthesis of advanced materials with unique electronic and optical properties.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of 2,5-Di(2-thienyl)-3,4-dihexylthiophene 1,1-dioxide involves its interaction with molecular targets through its π-electron system. The compound can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, which influence its behavior in various applications. The specific pathways and molecular targets depend on the context of its use, such as in electronic devices or biological systems .
Comparison with Similar Compounds
Similar Compounds
Dithieno[3,2-b2′,3′-d]thiophene (DTT): Known for its high charge mobility and extended π-conjugation.
Thiophene 1,1-dioxides: These compounds share similar oxidation states and reactivity patterns.
Uniqueness
2,5-Di(2-thienyl)-3,4-dihexylthiophene 1,1-dioxide stands out due to its specific substitution pattern and the presence of hexyl groups, which enhance its solubility and processability in various applications .
Properties
CAS No. |
227464-61-1 |
|---|---|
Molecular Formula |
C24H32O2S3 |
Molecular Weight |
448.7 g/mol |
IUPAC Name |
3,4-dihexyl-2,5-dithiophen-2-ylthiophene 1,1-dioxide |
InChI |
InChI=1S/C24H32O2S3/c1-3-5-7-9-13-19-20(14-10-8-6-4-2)24(22-16-12-18-28-22)29(25,26)23(19)21-15-11-17-27-21/h11-12,15-18H,3-10,13-14H2,1-2H3 |
InChI Key |
GNDIAKGFLPIHMR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(S(=O)(=O)C(=C1CCCCCC)C2=CC=CS2)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



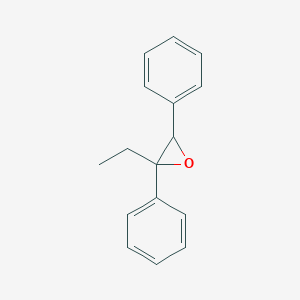
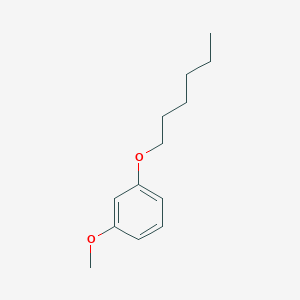
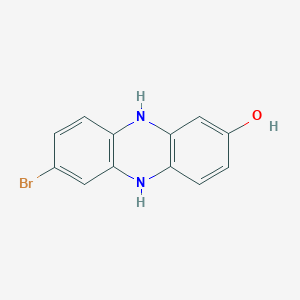
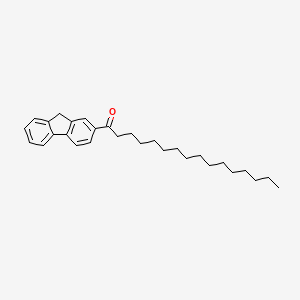

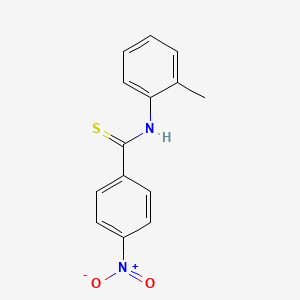
![Trimethyl[(4-methylpent-1-en-3-yl)oxy]silane](/img/structure/B14239568.png)

![Bicyclo[2.2.2]octa-2,5,7-trien-2-amine](/img/structure/B14239585.png)
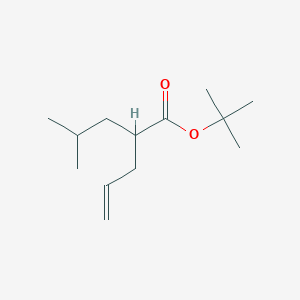
![(2R)-2-[(Propan-2-yl)amino]butan-1-ol](/img/structure/B14239608.png)
